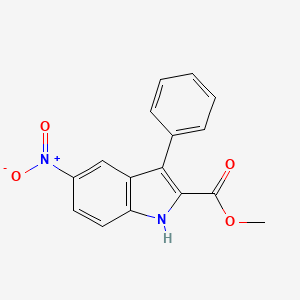

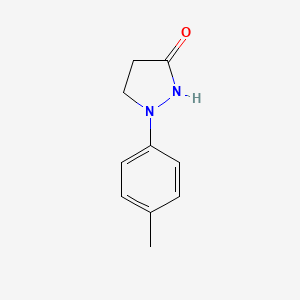

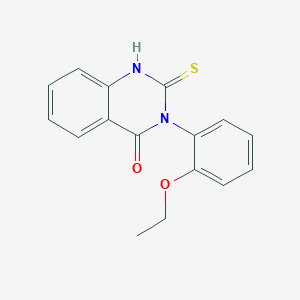

2-(3-Amino-propylamino)-nicotinic acid

Overview

Description

2-(3-Amino-propylamino)-nicotinic acid, also known as APNA, is a compound that has gained attention in scientific research due to its potential therapeutic applications. APNA is a derivative of nicotinic acid, a water-soluble vitamin that plays a crucial role in energy metabolism and cellular function. The unique structure of APNA allows it to interact with specific receptors in the body, leading to various physiological effects. In

Scientific Research Applications

Receptor Mediation and Lipid-Lowering Effects

2-(3-Amino-propylamino)-nicotinic acid, commonly known as nicotinic acid or niacin, has been identified as a lipid-lowering drug that affects lipolysis in adipose tissue. This is mediated through receptors such as PUMA-G and HM74 in humans, which are highly expressed in adipose tissue. These receptors are involved in the anti-lipolytic and lipid-lowering effects of nicotinic acid in vivo (Tunaru et al., 2003). Additionally, the G protein estrogen receptor (GPER) has been activated by nicotinic acid, indicating broader mechanisms in its biological action (Santolla et al., 2014).

Cardiovascular Disease and Atherosclerosis

Nicotinic acid has been used for the treatment of dyslipidemias and is effective in reducing the risk of mortality from cardiovascular diseases. It acts on the TRPV1 receptor, which is associated with cutaneous vasodilation, a common side effect of nicotinic acid treatment (Ma et al., 2014). Furthermore, nicotinic acid inhibits the progression of atherosclerosis through its receptor GPR109A expressed in immune cells, indicating its potential for treating atherosclerosis independently of its lipid-modifying effects (Lukasova et al., 2011).

Chemical Synthesis and Industrial Applications

Nicotinic acid is produced industrially mainly by oxidation of certain pyridine derivatives, and recent research focuses on more ecologically friendly methods for its production. These advances are crucial for meeting the needs of green chemistry and reducing environmental burdens (Lisicki et al., 2022). Additionally, methods for the synthesis of 2-(arylamino)nicotinic acids have been developed, which are efficient and practical, with potential applications in various industries (Li et al., 2012).

Mechanism of Action

Target of Action

It’s known that aminophosphonic acids and their derivatives, which are structurally similar to this compound, have a wide variety of physiological activities . They have found applications ranging from agrochemical to medicinal .

Mode of Action

It’s known that aminophosphonic acids and their derivatives interact with their targets in a variety of ways . For instance, 3-aminopropyl(methyl)phosphinic acid, a close analogue, is an agonist of the GABA B receptor and simultaneously antagonistic towards the GABA C receptor .

Biochemical Pathways

Aminophosphonic acids and their derivatives are known to affect a variety of biochemical pathways . For instance, they are involved in the synthesis of polyamines, which play crucial roles in cell growth and differentiation .

Pharmacokinetics

It’s known that aminosilanes, which are structurally similar, are frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . They can also be used for covalent attaching of organic films to metal oxides such as silica and titania .

Result of Action

It’s known that aminophosphonic acids and their derivatives possess a wide variety of promising, and in some cases commercially useful, physiological activities .

Action Environment

It’s known that aminosilanes, which are structurally similar, can be used for covalent attaching of organic films to metal oxides such as silica and titania . This suggests that the compound’s action, efficacy, and stability might be influenced by the presence of these metal oxides.

properties

IUPAC Name |

2-(3-aminopropylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c10-4-2-6-12-8-7(9(13)14)3-1-5-11-8/h1,3,5H,2,4,6,10H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTITYDAUGKFYIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378025 | |

| Record name | 2-(3-aminopropylamino)pyridine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

904813-55-4 | |

| Record name | 2-[(3-Aminopropyl)amino]-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=904813-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-aminopropylamino)pyridine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine](/img/structure/B1621361.png)

![1-(3,4-Dichlorophenyl)-3-[3-(dimethylamino)phenyl]urea](/img/structure/B1621362.png)

![(2E)-2-[(2-nitrophenyl)methylidene]-3H-inden-1-one](/img/structure/B1621366.png)